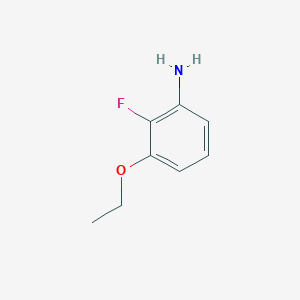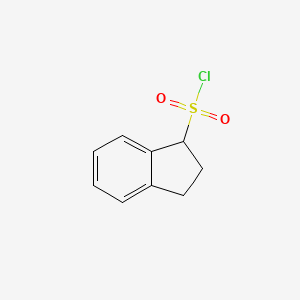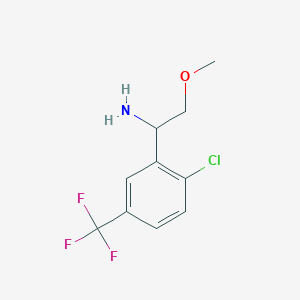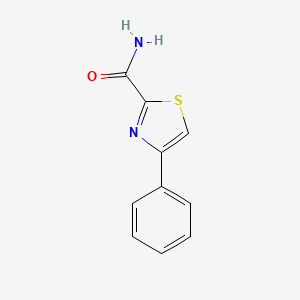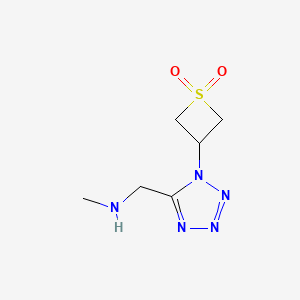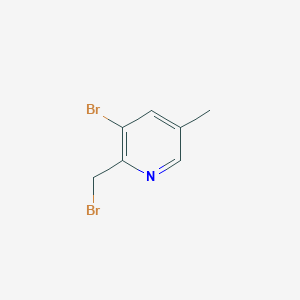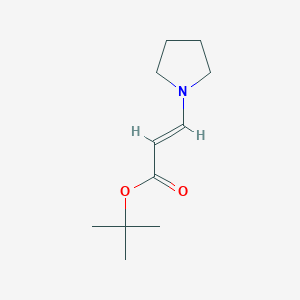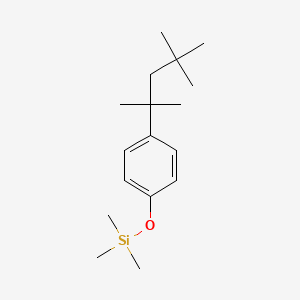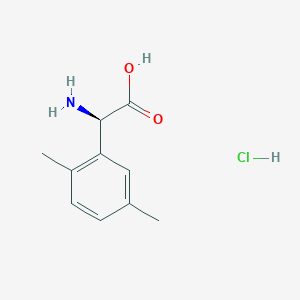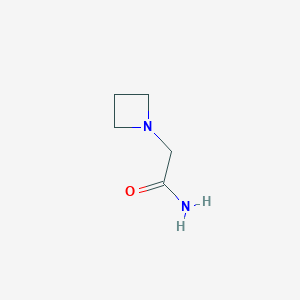
2-(Azetidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-1-yl)acetamide is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)acetamide can be achieved through various methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the reaction of Schiff bases with chloroacetyl chloride and triethylamine in the presence of dioxane . This method has been used to synthesize various azetidinone derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-(Azetidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to other nitrogen-containing heterocycles.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced nitrogen heterocycles.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: Azetidine derivatives have shown potential as enzyme inhibitors and have been studied for their biological activities.
Medicine: The compound has been investigated for its potential as an anticancer agent.
Industry: The compound can be used in the development of new materials and as intermediates in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(Azetidin-1-yl)acetamide involves its interaction with various molecular targets and pathways. For example, derivatives of the compound have been shown to induce apoptosis in cancer cells by generating intracellular reactive oxygen species (ROS) and decreasing mitochondrial membrane potential . This leads to the activation of the intrinsic pathway of programmed cell death, involving the release of cytochrome c and the activation of caspase-3.
類似化合物との比較
2-(Azetidin-1-yl)acetamide can be compared with other azetidine derivatives and similar compounds:
2-Azetidinone: This compound is a key structural feature of β-lactam antibiotics, including penicillins and cephalosporins.
Piperazine derivatives: These compounds have shown similar biological activities, such as anticancer properties.
Pyrrole-substituted 2-azetidinones: These compounds have been synthesized using green chemistry methods and have shown potential in medicinal chemistry.
The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a valuable compound for various scientific research applications.
特性
分子式 |
C5H10N2O |
|---|---|
分子量 |
114.15 g/mol |
IUPAC名 |
2-(azetidin-1-yl)acetamide |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-7-2-1-3-7/h1-4H2,(H2,6,8) |
InChIキー |
ZGVUUFZPJYGKFZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


